molecular formula C24H34O2 B14674035 Benzyl 5,9,13-trimethyltetradeca-4,8,12-trienoate CAS No. 33883-53-3

Benzyl 5,9,13-trimethyltetradeca-4,8,12-trienoate

Cat. No.: B14674035
CAS No.: 33883-53-3
M. Wt: 354.5 g/mol
InChI Key: LFHVQOOHVQFFMT-UHFFFAOYSA-N
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Description

Benzyl 5,9,13-trimethyltetradeca-4,8,12-trienoate is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields such as chemistry, biology, medicine, and industry. The compound’s molecular formula is C({24})H({34})O(_{2}), and it is characterized by the presence of multiple double bonds and methyl groups along its carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5,9,13-trimethyltetradeca-4,8,12-trienoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the condensation of benzyl alcohol with 5,9,13-trimethyltetradeca-4,8,12-trienoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to accelerate the esterification process. The reaction mixture is then purified using techniques like distillation or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5,9,13-trimethyltetradeca-4,8,12-trienoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the double bonds into single bonds, leading to the formation of saturated compounds.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or hydrogen gas (H(_2)) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 5,9,13-trimethyltetradeca-4,8,12-trienoate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 5,9,13-trimethyltetradeca-4,8,12-trienoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Farnesyl acetaldehyde: Similar in structure but differs in functional groups.

    Geranyl acetone: Shares some structural features but has different applications.

    Neryl acetate: Another related compound with distinct properties.

Uniqueness

Benzyl 5,9,13-trimethyltetradeca-4,8,12-trienoate is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

33883-53-3

Molecular Formula

C24H34O2

Molecular Weight

354.5 g/mol

IUPAC Name

benzyl 5,9,13-trimethyltetradeca-4,8,12-trienoate

InChI

InChI=1S/C24H34O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-18-24(25)26-19-23-16-6-5-7-17-23/h5-7,11,13,15-17H,8-10,12,14,18-19H2,1-4H3

InChI Key

LFHVQOOHVQFFMT-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=O)OCC1=CC=CC=C1)C)C)C

Origin of Product

United States

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